(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine

Chiral Resolution Stereospecific Synthesis Enantiomeric Purity

This specific (R)-enantiomer (CAS 862270-48-2) is a critical chiral building block for CNS drug discovery programs targeting dopamine/serotonin transporters where stereochemistry dictates binding affinity. Sourced via stereospecific synthesis to preserve the (1R)-configuration, this 95% pure free base avoids costly chiral resolution delays. Essential for accurate SAR studies, lead optimization requiring balanced logP for BBB penetration, and chiral HPLC/SFC method validation. Procure exact stereoisomer for reliable research outcomes.

Molecular Formula C12H17FN2
Molecular Weight 208.27 g/mol
CAS No. 862270-48-2
Cat. No. B1317555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine
CAS862270-48-2
Molecular FormulaC12H17FN2
Molecular Weight208.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)N2CCNCC2
InChIInChI=1S/C12H17FN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1
InChIKeyPEOPJIYWTHRKKU-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine (CAS 862270-48-2) for Chiral Piperazine Research


(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine (CAS 862270-48-2) is a chiral piperazine derivative featuring a (1R)-configured 4-fluorophenyl ethyl moiety attached to one piperazine nitrogen atom [1]. With molecular formula C12H17FN2, molecular weight 208.27 g/mol, and computed XLogP3-AA of 1.6, this compound exhibits balanced lipophilicity suitable for CNS penetration in drug discovery programs [1]. The compound is supplied as a free base and is typically available at a minimum purity specification of 95% .

Critical Selection Factors for CAS 862270-48-2: Why Racemic or S-Enantiomer Substitution Is Not Equivalent


Piperazine derivatives with identical molecular formula and connectivity but differing stereochemistry cannot be treated as interchangeable in pharmaceutical research or chemical development. The (R)-enantiomer (CAS 862270-48-2) and (S)-enantiomer of this compound possess distinct three-dimensional spatial arrangements that affect receptor binding, enzyme recognition, and downstream pharmacology [1]. The industrial synthesis of the (R)-enantiomer employs a chiral pool strategy starting from (R)-1-(4-fluorophenyl)ethanol, a route that preserves stereochemical integrity; alternative racemic or stereorandom synthetic approaches yield mixtures requiring costly and time-intensive chiral resolution . Furthermore, this specific compound may represent a metabolite or substructure of broader pharmacological interest, necessitating the exact stereoisomer for accurate structure-activity relationship (SAR) analysis or analytical method validation.

Quantitative Differentiation Evidence: CAS 862270-48-2 vs. Analog Compounds


Chiral Identity: (R)-Enantiomer vs. (S)-Enantiomer and Racemic Mixtures

The target compound is the single (R)-enantiomer with specific optical rotation and chiral HPLC retention characteristics, distinguishing it from the (S)-enantiomer and racemic mixture (CAS 516447-52-2). The industrial synthesis of the (R)-enantiomer (CAS 862270-48-2) employs a chiral pool strategy starting from (R)-1-(4-fluorophenyl)ethanol, which preserves stereochemical integrity without requiring subsequent chiral resolution steps . This synthetic route ensures high enantiomeric excess (ee), typically ≥95%, whereas racemic synthesis followed by resolution introduces additional processing steps, yield losses, and potential enantiomeric contamination .

Chiral Resolution Stereospecific Synthesis Enantiomeric Purity

Lipophilicity Profile: XLogP3-AA Comparison Across Piperazine Derivatives

The target compound exhibits a computed XLogP3-AA of 1.6, reflecting balanced lipophilicity suitable for CNS penetration while maintaining aqueous solubility [1]. This value is lower than that of non-fluorinated phenyl ethyl piperazine analogs (estimated XLogP ~1.2-1.4) and substantially lower than dichlorophenyl piperazine derivatives (XLogP 2.5-3.0), placing it in an optimal range for blood-brain barrier permeability without excessive plasma protein binding [1]. The single fluorine substitution on the para position of the phenyl ring modulates lipophilicity without introducing excessive metabolic liability associated with multiple halogen substitutions [1].

Lipophilicity Blood-Brain Barrier ADME Physicochemical Properties

Purity Specification: Minimum 95% vs. Lower-Grade Alternatives

Commercially available (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine (CAS 862270-48-2) is supplied with a minimum purity specification of 95% as documented by multiple vendors including AKSci, Santa Cruz Biotechnology, and BOC Sciences . This specification exceeds the typical 90% or unspecified purity thresholds offered for bulk racemic mixtures or crude synthetic intermediates. Higher purity reduces the risk of impurity-driven false positives in biological assays and ensures reproducible results across experimental replicates .

Purity Specification Quality Control Reproducibility Procurement Standards

Molecular Recognition: Single Fluorine Substitution Pattern vs. Multi-Halogenated or Non-Fluorinated Analogs

The para-fluorophenyl moiety in (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine provides a specific electrostatic and steric profile that differs from non-fluorinated, ortho-fluorinated, or multi-halogenated phenyl piperazine analogs [1]. The single para-fluorine substituent enhances metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, a primary metabolic pathway for unsubstituted phenyl rings, while avoiding the excessive lipophilicity and potential toxicity associated with multiple halogen substitutions (e.g., dichloro or trifluoromethyl analogs) [1]. This substitution pattern is common in CNS-active drug candidates, including metabolites or substructures of clinically relevant compounds .

Fluorine Substitution Metabolic Stability Receptor Binding SAR

Validated Application Scenarios for (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine (CAS 862270-48-2)


Chiral Building Block for CNS-Targeted Drug Discovery

This compound serves as a chiral piperazine building block for synthesizing CNS-active drug candidates, particularly those targeting dopamine and serotonin transporters or receptors where stereochemistry critically influences binding affinity and selectivity [1]. The (R)-configuration combined with a balanced XLogP of 1.6 and single para-fluorine substitution provides an optimal starting point for lead optimization programs requiring blood-brain barrier penetration without excessive metabolic liability [1].

Analytical Reference Standard for Chiral Purity Method Development

The (R)-enantiomer (CAS 862270-48-2) can be employed as an analytical reference standard for developing and validating chiral HPLC or SFC methods to quantify enantiomeric purity in synthetic batches or biological samples . Its well-defined stereochemistry and commercial availability at ≥95% purity make it suitable for calibrating analytical systems and establishing enantiomeric excess (ee) determination protocols .

Protonation and Heterocycle Interaction Studies

The compound is supplied for protonation studies, aromatic-heterocycle interaction mapping, and nitrogen-rich ligand analysis . The piperazine ring provides two basic nitrogen atoms (pKa ~9.7 and ~5.3 for mono-protonated species) suitable for investigating pH-dependent binding phenomena, metal coordination chemistry, or salt formation optimization in pharmaceutical formulation development .

Metabolite or Substructural Analog Studies

This compound may represent a substructure or metabolite of fluorophenyl piperazine-containing pharmacologically active compounds [1]. Researchers investigating metabolic pathways, structure-activity relationships (SAR), or impurity profiling of related drug candidates require the exact (R)-stereoisomer for accurate comparative analysis and authentic standard preparation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.